Methyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate

Catalog No.
S13809898
CAS No.
M.F
C11H15NO3
M. Wt
209.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoa...

Product Name

Methyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate

IUPAC Name

methyl 2-(aminomethyl)-3-(4-hydroxyphenyl)propanoate

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

InChI

InChI=1S/C11H15NO3/c1-15-11(14)9(7-12)6-8-2-4-10(13)5-3-8/h2-5,9,13H,6-7,12H2,1H3

InChI Key

MTLUTDBQXYYAFZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)O)CN

Methyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate, widely recognized in peptidomimetic chemistry as β²-homotyrosine methyl ester (β²-hTyr-OMe), is a conformationally restricted β-amino acid building block. Characterized by the transposition of the tyrosyl side chain to the α-carbon and the primary amine to the β-carbon, this compound is primarily procured to synthesize proteolytically stable foldamers and advanced peptide therapeutics. The methyl ester format provides a critical processability advantage over the zwitterionic free acid, serving as an ideal organic-soluble precursor for orthogonal N-protection (e.g., Fmoc/Boc) prior to integration into solid-phase peptide synthesis (SPPS) workflows [1].

Research Fit

Scaffold type Synthetic beta-amino acid ester
Key feature Tyrosine-derived; differential enzyme engagement vs. alpha-amino analogs
Workflow fit Medicinal chemistry intermediate; enzyme target interaction studies

Substituting this specific building block with standard L-tyrosine methyl ester or the more common β³-homotyrosine analog fundamentally compromises the structural and functional integrity of the target peptidomimetic. While natural α-amino acids are rapidly degraded by proteases, incorporating β²-residues confers near-total enzymatic resistance. Furthermore, replacing a β²-residue with a β³-residue shifts the side-chain presentation vector, disrupting the precise 14-helix or 12/10-helix geometries required for target binding in foldamer-based drug discovery. Finally, attempting to utilize the free acid form (β²-hTyr-OH) instead of the methyl ester severely limits solubility in standard organic solvents, complicating N-terminal protection steps and drastically reducing overall synthetic yield during monomer preparation [1].

Substitution Risk

DPP4 context Alpha-amino analogs (e.g., L-tyrosine methyl ester) lack measurable DPP4 inhibition; target engagement profile may not transfer.
HPPD context HPPD inhibition potency and mode differ substantially between beta- and alpha-amino scaffolds; assay response may shift.
Backbone geometry Beta-amino acid conformation cannot be mimicked by alpha-amino esters; direct substitution may compromise interaction fidelity.

Enzymatic Resistance via β²-Backbone Incorporation

Peptides incorporating β²-amino acid residues such as β²-hTyr exhibit profound resistance to enzymatic degradation compared to their natural α-amino acid counterparts. Studies on β-peptides demonstrate that sequences containing β²-residues maintain >95% integrity when exposed to aggressive proteases (e.g., pronase, proteinase K) over 24 hours. In contrast, identical sequences composed of L-tyrosine and other α-amino acids are typically degraded to <5% intact peptide within 1 to 2 hours under the same physiological conditions [1].

Evidence DimensionProteolytic half-life in pronase/proteinase K assays
Target Compound Data>24 hours (>95% intact) for β-peptides containing β²-residues
Comparator Or Baseline<2 hours (<5% intact) for standard α-peptides (L-Tyrosine)
Quantified Difference>12-fold extension in enzymatic half-life
ConditionsIn vitro protease incubation at 37°C

Procuring β²-hTyr-OMe is essential for developing peptide-based therapeutics that require extended systemic circulation and resistance to rapid metabolic clearance.

DPP4 Inhibition
Cross-study comparable
Target: IC₅₀ 155 nM vs. alpha‑amino analog: no inhibition reported
Supports beta‑amino scaffold‑specific enzyme interaction; relevant for DPP4‑pathway studies.
Fluorimetric assay, human DPP4; review assay conditions before adoption.

Precision Side-Chain Presentation in Alternating β²/β³-Peptides

The specific placement of the tyrosyl side chain on the α-carbon in β²-hTyr is critical for generating alternating β²/β³-peptide foldamers. When β²-residues are alternated with β³-residues, the resulting backbone reliably adopts a stable 14-helix in aqueous solution, presenting side chains at approximately 100-degree intervals. This geometry closely mimics the spatial arrangement of a natural α-helix. Using pure β³-homotyrosine fails to replicate this exact helical dipole and side-chain registry, resulting in misaligned pharmacophores during protein-protein interaction (PPI) targeting [1].

Evidence DimensionHelical side-chain presentation angle
Target Compound Data~100° per residue rotation (alternating β²/β³ backbone)
Comparator Or Baseline~120° per residue rotation (pure β³ backbone)
Quantified Difference20° shift per residue, aligning β²/β³ sequences with natural α-helices
ConditionsCircular dichroism and 2D NMR in aqueous solution

Buyers targeting specific α-helical protein interfaces must select the β²-isomer to ensure correct spatial alignment of the phenolic pharmacophore.

HPPD Inhibition
Cross-study comparable
Target: complete inhib. at 0.5–1.0 mM vs. alpha‑amino ester IC₅₀ 170 nM
Beta‑amino scaffold yields distinct inhibition profile; highlights structure‑activity divergence.
Competitive inhibition; recombinant human HPPD. Cross‑study comparison requires caution.

Enhanced Organic Solubility for Orthogonal Protection

For integration into solid-phase peptide synthesis (SPPS), building blocks must undergo N-terminal protection (typically Fmoc). The methyl ester format of β²-hTyr provides high solubility (>0.5 M) in standard organic solvents like dichloromethane (DCM) and dimethylformamide (DMF). The zwitterionic free acid form (β²-hTyr-OH) exhibits poor organic solubility (<0.05 M), often necessitating cumbersome biphasic reaction conditions that depress yields. Utilizing the methyl ester allows for homogeneous protection reactions with yields frequently exceeding 90%, followed by straightforward saponification to yield the SPPS-ready Fmoc-β²-hTyr-OH monomer [1].

Evidence DimensionSolubility in DCM/DMF and resulting protection yield
Target Compound Data>0.5 M solubility; >90% Fmoc-protection yield (Methyl ester)
Comparator Or Baseline<0.05 M solubility; lower, variable yields requiring biphasic conditions (Free acid)
Quantified Difference>10-fold increase in organic solubility
ConditionsStandard Fmoc-OSu protection protocols at room temperature

Starting with the methyl ester drastically streamlines the scale-up of protected monomers, reducing solvent waste and synthetic bottlenecks in commercial peptide manufacturing.

Bifunctional reactivity
Class-level inference
Primary amine + methyl ester on beta‑amino backbone enables sequential derivatization.
Supports synthetic utility for building block diversification; review compatibility with specific routes.
Supplier‑stated property; independent validation of reactivity profile recommended.

Bypass of Complex Asymmetric Aminomethylation

In-house synthesis of enantiopure β²-amino acids requires complex organocatalytic routes, such as the proline-catalyzed diastereoselective aminomethylation of aldehydes. This multi-step process typically yields overall recoveries of only 40-50% and requires strict cryogenic control and specialized chiral auxiliaries or catalysts. Direct procurement of the pre-synthesized β²-hTyr-OMe bypasses these synthetic bottlenecks, providing immediate access to the protected monomer with >95% purity, thereby saving weeks of labor and eliminating the 50% material loss inherent to the de novo synthetic route [1].

Evidence DimensionTime and material yield to obtain usable monomer
Target Compound DataImmediate availability, >95% purity (Direct Procurement)
Comparator Or Baseline40-50% overall yield, multi-week synthesis requiring cryogenic conditions (In-house synthesis)
Quantified DifferenceElimination of ~50% synthetic material loss and weeks of labor
ConditionsProline-catalyzed aminomethylation route vs. commercial sourcing

Procuring the advanced methyl ester intermediate is significantly more cost- and time-effective than establishing the complex asymmetric synthesis in-house.

Synthesis of Proteolytically Stable Peptidomimetics

Where this compound is the right choice: Drug discovery programs replacing labile L-tyrosine residues with β²-hTyr to extend the in vivo half-life of peptide therapeutics without losing the critical phenolic side chain [1].

Development of α-Helix Mimicking Foldamers

Where this compound is the right choice: Structural biology applications where alternating β²/β³-peptide backbones are engineered to disrupt protein-protein interactions (PPIs) by precisely matching the spatial registry of natural α-helices [2].

Scalable Production of Fmoc-Protected β-Amino Acids

Where this compound is the right choice: Chemical suppliers and core facilities synthesizing Fmoc-β²-hTyr-OH for solid-phase peptide synthesis (SPPS), leveraging its enhanced organic solubility for high-yield protection steps [3].

Application Fit

Application
Selection Property
Validation Focus
DPP4 enzyme inhibition studies
Beta‑amino acid scaffold selectivity vs. alpha‑amino analogs
DPP4 inhibition assay endpoint review; target engagement confirmation
HPPD inhibition mechanism research
Scaffold‑dependent inhibition potency and mode
Competitive inhibition endpoint; cross‑comparison with alpha‑amino ester controls
Beta‑amino acid library synthesis
Bifunctional reactivity (amine and ester)
Synthetic route efficiency; compatibility with orthogonal protecting group strategies

XLogP3

0.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

209.10519334 g/mol

Monoisotopic Mass

209.10519334 g/mol

Heavy Atom Count

15

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